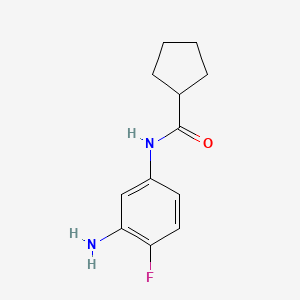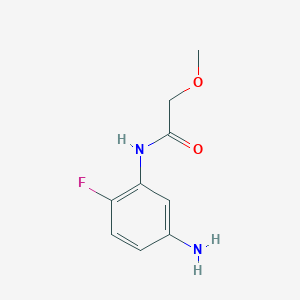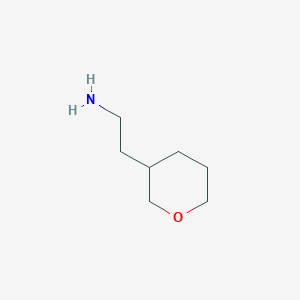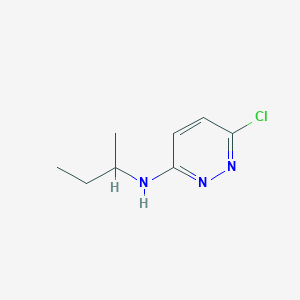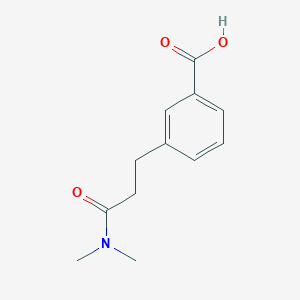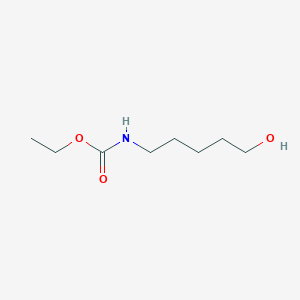![molecular formula C17H17N3OS B1357496 1-(2,3-二甲基苯基)-2-巯基-5,7-二甲基吡啶并[2,3-D]嘧啶-4(1H)-酮 CAS No. 929694-89-3](/img/structure/B1357496.png)
1-(2,3-二甲基苯基)-2-巯基-5,7-二甲基吡啶并[2,3-D]嘧啶-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one, also known as DMPP, is an organosulfur compound that has recently gained attention for its potential applications in a variety of scientific fields. In particular, DMPP has been studied for its ability to act as a catalyst in organic synthesis, its potential as a therapeutic agent, and its potential as a tool for biophysical research.
科学研究应用
Bruton’s Tyrosine Kinase (BTK) Inhibition
Compounds similar to the one you’ve mentioned have been studied for their role as BTK inhibitors. BTK is crucial in the signaling pathways of B-cell malignancies and autoimmune diseases. Novel pyrazolopyrimidine-based derivatives, which share a core structure with your compound, have shown potent antiproliferative activity in mantle cell lymphoma cell lines . These compounds can induce apoptosis through the caspase 3-mediated apoptotic pathway, suggesting their potential as antitumor agents .
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Another significant application is the inhibition of CDK2, a protein kinase that is an appealing target for cancer treatment. Derivatives of pyrazolopyrimidine, which is structurally related to your compound, have been synthesized and shown to inhibit CDK2 effectively. This inhibition can lead to altered cell cycle progression and apoptosis induction within cancer cells . Such compounds have demonstrated superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .
Anticancer Activity
The core pyrazolopyrimidine structure is also explored for its direct anticancer activity. By designing and synthesizing novel derivatives, researchers aim to target specific cancer cells with high potency. These compounds can significantly inhibit the growth of cancer cell lines, indicating their potential as chemotherapeutic agents .
Molecular Docking and Modeling
In silico studies, including molecular docking and modeling, are essential applications for compounds like yours. These studies help predict how the compound will fit into the active site of target proteins, such as CDK2. The interactions and binding affinities observed in these models can guide the design of more potent and selective inhibitors .
Drug-Likeness and ADMET Prediction
Before clinical application, it’s crucial to assess the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new compounds. In silico tools can predict these properties for pyrazolopyrimidine derivatives, aiding in the selection of compounds with favorable pharmacokinetic profiles for further development .
Apoptosis Induction Studies
Compounds with the pyrazolopyrimidine scaffold have been selected for studies on their ability to induce apoptosis in cancer cells. These studies provide insights into the mechanisms by which these compounds can trigger cell death, an essential feature for anticancer drugs .
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-9-6-5-7-13(12(9)4)20-15-14(16(21)19-17(20)22)10(2)8-11(3)18-15/h5-8H,1-4H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQAFQIWUJOMKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C)C)C(=O)NC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)
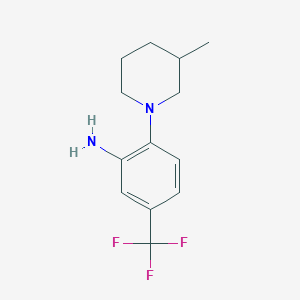

![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)
![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)
